N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide
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Overview
Description
N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure that includes a benzylamino group, a methoxyphenyl group, and a chlorobenzamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylamino intermediate.
Vinylation: The intermediate is then subjected to a vinylation reaction, where a vinyl group is introduced, often using a Wittig reaction or a similar method.
Coupling with 4-Methoxyphenyl Group: The vinylated intermediate is then coupled with a 4-methoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Chlorobenzamide Moiety: Finally, the chlorobenzamide group is introduced through an amide formation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cancer cells, bacteria, or other biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, inhibiting their activity or altering their function. The exact pathways involved would require detailed biochemical studies, but potential targets could include kinases, proteases, or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]-2-chlorobenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its electronic properties and reactivity, while the chlorobenzamide moiety provides opportunities for further functionalization through substitution reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-19-13-11-17(12-14-19)15-22(24(29)26-16-18-7-3-2-4-8-18)27-23(28)20-9-5-6-10-21(20)25/h2-15H,16H2,1H3,(H,26,29)(H,27,28)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBYXONIKLKJJC-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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